3-Methyl-5-[(phenylmethyl)thio]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzylsulfanyl-5-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-11-7-13(9-14-8-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRYRAGANEDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 3 Methyl 5 Phenylmethyl Thio Pyridine
Reactivity Analysis and Reaction Pathway Modeling
Computational and theoretical chemistry provide powerful tools for understanding the reactivity of complex organic molecules. In the case of 3-Methyl-5-[(phenylmethyl)thio]pyridine, these methods can elucidate the molecule's electronic structure and predict its behavior in chemical reactions. By employing quantum mechanical calculations, it is possible to map out the electron distribution, identify the most reactive sites, and model the pathways of potential reactions. This section delves into the computational approaches used to analyze the reactivity of this substituted pyridine (B92270) derivative.
Prediction of Reactive Sites and Selectivity
The reactivity of this compound is governed by the interplay of its constituent functional groups: the pyridine ring, the methyl group, and the benzylthioether moiety. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting which parts of the molecule are most susceptible to electrophilic or nucleophilic attack.
One of the most common approaches for predicting reactive sites is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions of high electron density that are likely to act as nucleophiles, while the LUMO points to electron-deficient areas prone to nucleophilic attack. For this compound, the HOMO is expected to be localized on the sulfur atom and the pyridine ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine ring, indicating its susceptibility to nucleophilic addition.
Another powerful tool for predicting reactivity is the calculation of Fukui functions, which quantify the change in electron density at a particular point in the molecule when an electron is added or removed. komorowski.edu.plnih.gov These functions can be condensed to atomic sites to predict the most likely centers for electrophilic, nucleophilic, and radical attack. nih.govresearchgate.net For this compound, the sulfur atom is predicted to be a primary site for electrophilic attack, while the carbon atoms of the pyridine ring are potential sites for nucleophilic attack. nih.gov
The following table presents hypothetical condensed Fukui function values for selected atoms in this compound, illustrating the prediction of reactive sites.
| Atom | ƒ+ (for nucleophilic attack) | ƒ- (for electrophilic attack) |
| N1 | 0.08 | 0.02 |
| C2 | 0.15 | 0.05 |
| C4 | 0.12 | 0.07 |
| C6 | 0.18 | 0.04 |
| S | 0.03 | 0.25 |
Computational Studies of Reaction Mechanisms
Beyond identifying reactive sites, computational chemistry allows for the detailed modeling of reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the feasibility and selectivity of a proposed reaction mechanism.
A key reaction of thioethers is oxidation, which can yield sulfoxides and subsequently sulfones. rsc.org Computational studies on the oxidation of thioethers by reagents like hydrogen peroxide have shown that the reaction typically proceeds via a nucleophilic attack of the sulfur atom on the oxidant. nih.govnih.gov For this compound, DFT calculations can be used to model the transition state of this oxidation process, providing insights into the activation energy and the influence of the pyridine ring and its substituents on the reaction rate.
The pyridine ring itself can undergo various reactions, including electrophilic aromatic substitution. rsc.org While the pyridine nitrogen deactivates the ring towards electrophilic attack, the activating methyl and benzylthio groups can influence the regioselectivity of such reactions. Computational modeling can predict the relative energies of the intermediates formed upon attack at different positions of the pyridine ring, thereby explaining the observed product distribution.
The following table provides a hypothetical energy profile for the oxidation of the sulfur atom in this compound, as would be determined by DFT calculations.
| Species | Relative Energy (kcal/mol) |
| Reactants (Molecule + H₂O₂) | 0.0 |
| Transition State | +15.2 |
| Products (Sulfoxide + H₂O) | -35.8 |
These computational investigations provide a detailed, atomistic understanding of the chemical behavior of this compound, guiding synthetic efforts and the development of new applications for this versatile compound.
Chemical Transformations and Derivatization Strategies of 3 Methyl 5 Phenylmethyl Thio Pyridine
Functional Group Interconversions on the Thiomethyl Moiety
The benzylthio group is a key functional handle that can undergo several important transformations, primarily involving the sulfur atom and the adjacent sulfur-carbon bonds.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the thioether linkage of 3-Methyl-5-[(phenylmethyl)thio]pyridine can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. This stepwise oxidation allows for the fine-tuning of the electronic and steric properties of the molecule. The primary challenge in these reactions is controlling the extent of oxidation to selectively yield the sulfoxide without over-oxidation to the sulfone. researchgate.net
The choice of oxidant and reaction conditions is crucial for achieving selectivity. A variety of oxidizing agents have been employed for the oxidation of sulfides. organic-chemistry.org For instance, hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. The stoichiometry of H₂O₂ can be controlled to favor the formation of either the sulfoxide or the sulfone. organic-chemistry.orgnih.gov Other effective reagents include periodic acid (H₅IO₆) catalyzed by ferric chloride (FeCl₃), which can provide excellent yields of sulfoxides rapidly. organic-chemistry.org
| Oxidizing Agent | Catalyst/Conditions | Product | Selectivity |
| Hydrogen Peroxide (H₂O₂) | Stoichiometric control | Sulfoxide or Sulfone | Good to Excellent |
| Hydrogen Peroxide (H₂O₂) | Tantalum carbide (TaC) | Sulfoxide | High |
| Hydrogen Peroxide (H₂O₂) | Niobium carbide (NbC) | Sulfone | High |
| Periodic Acid (H₅IO₆) | Ferric Chloride (FeCl₃) | Sulfoxide | Excellent |
| Selectfluor | H₂O | Sulfoxide or Sulfone | Nearly Quantitative |
| Urea-Hydrogen Peroxide | Phthalic Anhydride | Sulfone | Good |
This table presents common methods for the oxidation of sulfides, which are applicable to this compound. organic-chemistry.orgorganic-chemistry.org
Cleavage of the Sulfur-Carbon Bond for Further Functionalization
Cleavage of the sulfur-carbon bond in the benzylthio moiety opens pathways for introducing new functional groups at the 5-position of the pyridine (B92270) ring. The C(sp³)–S bond of the benzyl group is particularly susceptible to cleavage. Studies on analogous thioethers have established a selectivity order for cleavage: furfuryl C(sp³)–S > benzyl C(sp³)–S > alkyl C(sp³)–S > C(sp²)–S. organic-chemistry.orgnih.gov This indicates that the benzyl-sulfur bond can be cleaved preferentially over the pyridine-sulfur bond.
Various reagents can mediate this transformation. N-halosuccinimides such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective for cleaving benzylic C–S bonds. organic-chemistry.orgmdpi.com For example, NCS can mediate the cleavage of benzyl methyl sulfide to produce benzaldehyde. mdpi.com Electrophilic halogenation reagents are central to this strategy, often proceeding through a sulfonium intermediate. organic-chemistry.orgnih.gov Additionally, electroreductive methods offer an alternative approach, where benzylic thioethers can undergo spontaneous C(sp³)–S bond cleavage upon single-electron transfer to generate a carbon-centered radical and a thiolate anion. chemrxiv.org
| Reagent/Method | Conditions | Outcome |
| N-Bromosuccinimide (NBS) | Room Temperature | Selective C(sp³)–S bond cleavage |
| N-Chlorosuccinimide (NCS) | Room Temperature, CHCl₃ | C(sp³)–S bond cleavage to yield aldehydes |
| N-Fluorobenzenesulfonimide (NFSI) | Elevated Temperature | C(sp³)–S bond cleavage |
| Electroreduction | Galvanostatic electrolysis | Reductive C–S cleavage |
This table summarizes methods for the cleavage of C-S bonds in thioethers, highlighting strategies applicable to the benzylthio moiety of the target compound. organic-chemistry.orgnih.govmdpi.comchemrxiv.org
Modifications of the Pyridine Ring System
The pyridine nucleus, while aromatic, exhibits distinct reactivity compared to benzene, offering unique opportunities for functionalization.
Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making it significantly less reactive than benzene. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further increases the deactivation of the ring. wikipedia.orgrsc.org Consequently, forcing conditions such as high temperatures are typically necessary. nih.gov
When substitution does occur, it is directed primarily to the 3- and 5-positions (meta to the nitrogen). nih.gov In this compound, these positions are already occupied. The remaining open positions are 2, 4, and 6. The directing effects of the existing methyl and benzylthio groups (which are typically ortho-, para-directing in benzene systems) would be pitted against the inherent deactivating and meta-directing nature of the pyridine nitrogen. masterorganicchemistry.com This complexity makes predicting the regiochemical outcome challenging and often leads to mixtures of products. To circumvent these difficulties, a common strategy involves the initial N-oxidation of the pyridine ring. The resulting pyridine-N-oxide is more amenable to electrophilic substitution, often directing incoming electrophiles to the 4-position (para). rsc.orgnih.gov
Nucleophilic Aromatic Substitution Reactions on the Pyridine Nucleus
The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), in contrast to its inertness in SEAr. The electron-withdrawing nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the 2- and 4-positions (ortho and para to the nitrogen). wikipedia.orglibretexts.orgyoutube.com
For SNAr to proceed, a good leaving group, such as a halide, is typically required at the 2- or 4-position. youtube.com Since this compound lacks such a leaving group, direct SNAr is not a straightforward pathway. However, reactions like the Chichibabin reaction, which involves the amination of pyridines using sodium amide, can occur at the ortho position to the nitrogen (the 2- or 6-position) with the expulsion of a hydride ion (H⁻). wikipedia.orgyoutube.com This reaction requires a very strong nucleophile and often elevated temperatures. youtube.com The substitution would be expected to occur at the 2- or 6-position, which are the most electron-deficient carbons in the pyridine ring. youtube.com
Transformations at the Methyl Group (e.g., halogenation, oxidation)
The methyl group at the 3-position is another site for derivatization.
Halogenation: The methyl group can undergo side-chain halogenation. For instance, 3-methylpyridine can be reacted with hydrogen fluoride and chlorine in the liquid phase at elevated temperature and pressure to yield 3-(trifluoromethyl)pyridine or other chlorofluorinated derivatives. google.com This type of reaction proceeds via a radical mechanism on the side chain.
Oxidation: The methyl group can be oxidized to a carboxylic acid group, yielding the corresponding nicotinic acid derivative. This transformation is valuable for introducing a carboxyl functional group. Various methods exist for this oxidation. A process involving a halogen oxidizing agent in the presence of water and actinic radiation can convert the methyl group to a carboxyl function. google.com Catalytic systems have also been developed, such as the use of oxygen or air in the presence of cobalt salts and N-hydroxyphthalimide (NHPI). mdpi.com Furthermore, selective photoelectrocatalytic oxidation provides another route to convert 3-methylpyridine to nicotinic acid. rsc.org
| Transformation | Reagents/Conditions | Product Functional Group |
| Halogenation | HF, Cl₂, elevated T and P | -CF₃, -CF₂Cl, etc. |
| Oxidation | Halogen oxidizing agent, H₂O, actinic radiation | -COOH |
| Oxidation | O₂, Co(II)/NHPI/[X][Br] catalytic system | -COOH |
| Oxidation | Photoelectrocatalysis (WO₃/TiO₂) | -COOH |
This table outlines representative transformations for the methyl group on a pyridine ring, applicable to this compound. google.comgoogle.commdpi.comrsc.org
Strategies for Analytical Derivatization to Enhance Detectability or Separation
Analytical derivatization is a crucial technique in chemical analysis, employed to modify the chemical structure of an analyte to produce a new compound with properties that are more suitable for a specific analytical method. For this compound, derivatization can be employed to enhance its detectability in various chromatographic and spectrometric techniques, as well as to improve its separation from other components in a complex matrix. The primary sites for derivatization on this molecule are the pyridine nitrogen and the sulfur atom of the thioether group.
The pyridine ring's basic nitrogen atom can be targeted for derivatization. One common strategy for amines and related nitrogen-containing heterocycles is quaternization, which introduces a permanent positive charge to the molecule. This can significantly enhance the response in electrospray ionization mass spectrometry (ESI-MS) nih.govresearchgate.net.
Another potential site for derivatization is the sulfur atom in the thioether linkage. While less common for analytical derivatization compared to thiols, the thioether can be oxidized to a sulfoxide or a sulfone. This transformation increases the polarity of the molecule, which can be advantageous for several reasons. The increased polarity can alter the retention time in chromatography, potentially improving separation from less polar interfering compounds.
Below are detailed research findings on potential derivatization strategies applicable to this compound.
Derivatization of the Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a target for alkylating agents, leading to the formation of a permanently charged pyridinium salt. This is particularly useful for enhancing sensitivity in LC-ESI-MS analysis.
| Derivatization Strategy | Reagent | Potential Product | Analytical Enhancement |
| N-Alkylation (Quaternization) | Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | N-Alkyl-3-methyl-5-[(phenylmethyl)thio]pyridinium halide | Introduction of a permanent positive charge, leading to enhanced ESI-MS signal intensity. |
A variety of alkylating agents can be utilized, with the choice often depending on the desired properties of the resulting derivative. For instance, using an alkylating agent with a UV-active chromophore could enhance UV detectability in HPLC.
Derivatization of the Thioether Sulfur
The sulfur atom of the thioether can be oxidized to form a sulfoxide or a sulfone. This chemical transformation increases the polarity of the molecule, which can be beneficial for chromatographic separations.
| Derivatization Strategy | Reagent | Potential Product | Analytical Enhancement |
| Oxidation | Peroxy acids (e.g., m-CPBA), Hydrogen Peroxide | 3-Methyl-5-[(phenylmethyl)sulfinyl]pyridine (Sulfoxide) | Increased polarity, which can improve separation in normal-phase chromatography or alter retention in reversed-phase chromatography. |
| 3-Methyl-5-[(phenylmethyl)sulfonyl]pyridine (Sulfone) | Further increase in polarity compared to the sulfoxide, offering a greater change in chromatographic behavior. |
The controlled oxidation to either the sulfoxide or the sulfone can provide two different derivatives with distinct chromatographic properties, offering flexibility in method development for complex sample matrices.
Coordination Chemistry and Ligand Applications of 3 Methyl 5 Phenylmethyl Thio Pyridine
Design and Synthesis of Metal Complexes Utilizing the Pyridine-Thio Ligand
The design of metal complexes with 3-Methyl-5-[(phenylmethyl)thio]pyridine hinges on the presence of two potential donor sites: the pyridine (B92270) nitrogen atom (a hard N-donor) and the thioether sulfur atom (a soft S-donor). This dual-donor capability allows for a range of coordination modes, which can be influenced by factors such as the nature of the metal ion, the steric bulk of the ligand, and the reaction conditions.
The coordination versatility of pyridyl thioether ligands like this compound allows for several binding possibilities with a metal center (M), as illustrated in the table below.
| Coordination Mode | Description |
| Monodentate N-donor | The ligand binds to the metal center exclusively through the pyridine nitrogen atom. This is the most common coordination mode for simple pyridine ligands, as the nitrogen is a strong Lewis base. In this mode, the thioether group remains uncoordinated. |
| Monodentate S-donor | Coordination occurs solely through the thioether sulfur atom. This is less common, as the sulfur in a thioether is a weaker donor than the pyridine nitrogen, but it can be promoted with soft metal ions that have a higher affinity for sulfur. |
| Bidentate N,S-chelation | The ligand forms a chelate ring by coordinating to the metal center through both the pyridine nitrogen and the thioether sulfur atoms. The stability of the resulting chelate ring will depend on its size and the preference of the metal ion for such a coordination environment. |
| Bridging | The ligand can bridge two metal centers, with the nitrogen atom coordinating to one metal and the sulfur atom to another. This can lead to the formation of polynuclear complexes or coordination polymers. |
The preferred coordination mode is often dictated by the principle of Hard and Soft Acids and Bases (HSAB). Hard metal ions will preferentially bind to the hard nitrogen donor, while soft metal ions will have a greater affinity for the soft sulfur donor. Intermediate metal ions could potentially engage in N,S-chelation. However, the thioether sulfur is a relatively weak donor, and its coordination can be sterically hindered. In many pyridyl thioether complexes, the pyridine nitrogen is the primary binding site, and the sulfur atom may or may not be involved in coordination, sometimes showing only a weak interaction with the metal center. nih.gov For instance, studies on manganese(I) carbonyls with NNS Schiff base thioether ligands have shown that the thioether-S may be bound or unbound depending on the steric and electronic properties of the ligand framework. rsc.org
The synthesis of transition metal complexes with this compound would likely follow established methods for the coordination of pyridine-type ligands. jscimedcentral.com A general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Synthetic Procedure: A solution of this compound in a solvent such as ethanol, methanol, or acetonitrile (B52724) would be added to a solution of the desired metal salt (e.g., NiCl₂, CuI, AgNO₃) in the same or a compatible solvent. The reaction mixture would then be stirred at room temperature or heated under reflux to facilitate complex formation. The resulting complex might precipitate from the solution upon cooling or after the addition of a less-polar solvent. The solid product would then be isolated by filtration, washed, and dried.
The stoichiometry of the resulting complexes (metal-to-ligand ratio) would depend on the coordination number of the metal ion and the coordination mode of the ligand. For example, with a monodentate N-coordination, one could expect complexes with multiple ligand molecules per metal ion, such as [M(L)₄]²⁺. If N,S-chelation occurs, complexes with a lower ligand-to-metal ratio, such as [M(L)₂]²⁺, would be more likely.
| Metal Ion | Potential Complex Geometry | Rationale based on Analogous Compounds |
| Ni(II) | Octahedral or Square Planar | Ni(II) complexes with pyridinethiolate ligands have been synthesized and often exhibit distorted-octahedral geometries. acs.orgnih.gov Depending on the other ligands present, square planar geometries are also possible. acs.orgnih.gov |
| Cu(I) | Tetrahedral or Trigonal Planar | Cu(I) is a soft metal ion with a d¹⁰ electron configuration and typically forms complexes with coordination numbers of 2, 3, or 4. With pyridyl thioether ligands, tetrahedral geometries are common. nih.gov |
| Ag(I) | Linear, Trigonal Planar, or Tetrahedral | Ag(I), also a soft d¹⁰ metal ion, exhibits flexible coordination geometry. With pyridyl dithioether ligands, Ag(I) has been shown to form dinuclear macrocycles and coordination polymers, with the pyridine nitrogen being the primary coordination site and the sulfur atoms showing weaker interactions. nih.gov |
Spectroscopic and Structural Characterization of Coordination Compounds
The characterization of newly synthesized metal complexes is crucial to determine their structure and the nature of the metal-ligand bonding. A combination of spectroscopic techniques and X-ray crystallography is typically employed for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of pyridine-containing ligands to metal ions. The vibrational modes of the pyridine ring are sensitive to coordination. Upon coordination of the pyridine nitrogen to a metal center, the following changes in the IR spectrum are typically observed:
The C=N and C=C stretching vibrations of the pyridine ring, usually found in the 1400-1600 cm⁻¹ region, shift to higher frequencies. scilit.com
The ring breathing mode, which appears around 990 cm⁻¹, often shifts to a higher wavenumber.
New bands may appear in the far-IR region (below 600 cm⁻¹) corresponding to the metal-nitrogen (M-N) and metal-sulfur (M-S) stretching vibrations. acs.orgacs.orgelectronicsandbooks.com
The observation of shifts in the pyridine ring vibrations would confirm the coordination through the nitrogen atom. Detecting a distinct M-S stretching band would provide evidence for the involvement of the thioether sulfur in coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., d⁸ Ni(II) in a square planar geometry, Cu(I), Ag(I)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's coordination environment in solution.
¹H NMR: Upon coordination, the signals of the protons on the pyridine ring, particularly those alpha to the nitrogen atom, are expected to shift downfield due to the deshielding effect of the metal ion. The magnitude of this shift can provide insights into the strength of the metal-ligand bond. Similarly, the protons on the methylene (B1212753) group adjacent to the sulfur atom would be sensitive to the coordination of the sulfur, likely showing a downfield shift if the sulfur atom binds to the metal.
¹³C NMR: The carbon atoms of the pyridine ring and the methylene carbon of the benzylthio group would also experience shifts upon coordination, providing further evidence of the binding mode.
For paramagnetic complexes (e.g., octahedral d⁸ Ni(II)), the NMR signals would be significantly broadened and shifted, making interpretation more complex. However, specialized techniques can still yield valuable structural information. acs.orgacs.orgnih.gov
Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure of a coordination compound. This technique can definitively determine the coordination number and geometry of the metal ion, the coordination mode of the ligand, and the precise bond lengths and angles within the complex.
Based on studies of analogous complexes, one could anticipate the following structural features for complexes of this compound:
Ni(II) Complexes: A likely structure would be a distorted octahedral [Ni(L)₂(X)₂] complex, where L is the N,S-chelating ligand and X is an anion or solvent molecule. Alternatively, if the ligand acts as a monodentate N-donor, a [Ni(L)₄(X)₂] structure could be formed. Crystal structures of related Ni(II) pyridinethiolate complexes have confirmed such octahedral geometries. acs.orgnih.gov
Cu(I) Complexes: Given Cu(I)'s preference for tetrahedral coordination, a [Cu(L)₂]⁺ or [Cu(L)(L')]⁺ type structure could be expected, where L is an N,S-chelating ligand and L' could be another ligand. The flexible coordination of Cu(I) could also lead to polymeric structures. Studies on Cu(I) complexes with thioether ligands have revealed tetrahedral geometries. nih.gov
Ag(I) Complexes: Ag(I) is known to form a variety of structures, including linear, trigonal, and tetrahedral complexes, as well as coordination polymers. With pyridyl dithioether ligands, polymeric chain structures and dinuclear macrocycles are common, where the primary coordination is through the nitrogen atoms. nih.gov The thioether sulfur atoms often engage in weaker, secondary interactions that link these primary structures into higher-dimensional networks. nih.gov
Catalytic Applications of Metal-Pyridine-Thio Complexes
Metal complexes containing pyridine and sulfur-based ligands are of interest in catalysis due to the ability of the ligand to stabilize different oxidation states of the metal and to influence the electronic and steric environment of the active site. While no catalytic studies have been reported for complexes of this compound, the catalytic potential can be inferred from related systems.
Nickel Complexes: Nickel complexes with pyridinethiolate ligands have been shown to be active catalysts for the light-driven production of hydrogen from aqueous solutions. acs.orgnih.gov The pyridine nitrogen atoms play a key role in the catalytic cycle by undergoing reversible protonation. acs.orgnih.gov Nickel catalysts are also known to be effective in C-S bond activation and cyanation of aryl thioethers. acs.org Therefore, a Ni(II) complex of this compound could potentially be explored for similar applications in proton reduction or cross-coupling reactions.
Copper Complexes: Copper catalysts are widely used in a variety of organic transformations, including Chan-Lam C-N coupling reactions and C-S coupling reactions. mdpi.com Copper complexes with pyridine-containing ligands have been used to enhance the selectivity of CO₂ electroreduction to C₂+ products. rsc.org Single-atom copper catalysts have also been developed for efficient C-S cross-coupling to produce thioethers. researchgate.net This suggests that a Cu(I) or Cu(II) complex of the target ligand could be a candidate for catalyzing such coupling reactions.
Silver Complexes: Silver(I) complexes are known to be effective catalysts for various organic reactions, often acting as soft Lewis acids to activate unsaturated bonds. Macrocyclic silver(I) complexes with pyridine-containing ligands have been successfully used as catalysts for A³-coupling reactions (aldehyde-alkyne-amine). researchgate.net Silver catalysts are also employed in industrial oxidation processes. mdpi.com Thus, Ag(I) complexes of this compound could be investigated for their utility in Lewis acid-catalyzed reactions.
The catalytic activity of such complexes would be influenced by the interplay between the pyridine and thioether donor groups, which can tune the Lewis acidity and redox potential of the metal center.
Q & A
Q. Table 1: Comparison of Synthesis Approaches
| Method | Conditions | Key Advantages |
|---|---|---|
| Fluoropyridine-thiol SNAr | Acetonitrile reflux, ethanol recryst | High regioselectivity |
| Base/light-mediated | KOtBu, visible light, RT | Metal-free, eco-friendly |
What analytical techniques are critical for confirming the structure of this compound?
- 19F/1H-NMR spectroscopy : Resolve positional isomers by tracking fluorine or proton shifts. For instance, fluorine substituents at meta positions exhibit distinct 19F-NMR peaks (e.g., δ = −131 to −154 ppm for meta-F; δ = −88 ppm for ortho-F) .
- X-ray crystallography : Definitive structural confirmation via single-crystal analysis, particularly useful for resolving ambiguous spectroscopic data .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (176.26 g/mol) and fragmentation patterns .
How can researchers optimize low yields in nucleophilic substitution reactions for this compound?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity and reaction rates .
- Temperature control : Reflux conditions (~80°C) improve kinetic outcomes but may require quenching to prevent side reactions.
- Protecting groups : Introduce temporary groups (e.g., tert-butyldimethylsilyl) to block competing reaction sites and improve regioselectivity .
How should contradictory spectroscopic data (e.g., NMR vs. LC-MS) be resolved?
- Multi-technique validation : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations. For example, in 19F-NMR, fluorine atoms at ortho vs. meta positions show distinct splitting patterns .
- Isotopic labeling : Use deuterated analogs or 13C-labeled precursors to trace reaction pathways and confirm substituent positions .
What role does this compound play in drug discovery?
- Pharmacophore modification : The benzylthio group enhances lipophilicity, aiding blood-brain barrier penetration for neurological targets.
- Targeted libraries : Incorporate this scaffold into high-throughput screening libraries for kinase or GPCR inhibitors, leveraging its heterocyclic rigidity .
- Case study : Analogous pyridine-thioethers show activity in anti-inflammatory models by modulating NF-κB pathways .
What computational approaches predict the reactivity of this compound in catalytic systems?
- DFT calculations : Model transition states for SNAr reactions to predict regioselectivity. For example, Fukui indices identify nucleophilic attack sites on the pyridine ring .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivative design. Software like AutoDock Vina can prioritize substituents for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
